4-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide
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Overview
Description
4-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a 4-methyl group and a 3-phenyl-1,2-oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide typically involves the following steps:
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Formation of the Oxazole Ring: : The oxazole ring can be synthesized via cyclodehydration of an appropriate precursor. For instance, starting from 2-amino-1-phenylethanone, acylation with acetyl chloride forms N-(2-oxo-2-phenylethyl)acetamide. Cyclodehydration in the presence of sulfuric acid yields 2-methyl-5-phenyloxazole .
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Coupling with Benzamide: : The oxazole derivative is then coupled with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the target compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for the cyclodehydration step and employing automated systems for the coupling reactions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the benzamide ring, forming a carboxylic acid derivative.
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Reduction: : Reduction of the oxazole ring can lead to the formation of dihydro-oxazole derivatives.
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Substitution: : Electrophilic substitution reactions can occur on the phenyl ring of the oxazole moiety, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: 4-carboxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide.
Reduction: 4-methyl-N-(3-phenyl-2,3-dihydro-1,2-oxazol-5-yl)benzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to the biological activities associated with oxazole derivatives.
Biological Studies: The compound is used in studies investigating enzyme inhibition, particularly targeting enzymes like carbonic anhydrase.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 4-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as carbonic anhydrase by binding to the active site, thereby blocking the enzyme’s activity.
Pathways: It may interfere with signaling pathways involved in inflammation and cancer progression, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide: Similar structure but with a methoxy group instead of a methyl group.
N-hydroxy-4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide: Contains a sulfonamide group and exhibits different biological activities.
Uniqueness
4-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to its analogs. Its methyl group can influence its lipophilicity and metabolic stability, potentially enhancing its efficacy and bioavailability.
Properties
Molecular Formula |
C17H14N2O2 |
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Molecular Weight |
278.30 g/mol |
IUPAC Name |
4-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C17H14N2O2/c1-12-7-9-14(10-8-12)17(20)18-16-11-15(19-21-16)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,20) |
InChI Key |
FNDJMNYZYGGZFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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